molecular formula C11H9BrN2O2 B442410 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 387344-96-9

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B442410
CAS No.: 387344-96-9
M. Wt: 281.1g/mol
InChI Key: XEVVSARAJARMBB-UHFFFAOYSA-N
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Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a pyrazole-based chemical intermediate designed for advanced antibacterial research and development. This compound belongs to a class of novel pyrazole derivatives that have demonstrated significant potential as potent antibacterial agents, with certain analogues showing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against problematic Gram-positive bacterial strains . The core research value of this scaffold lies in its activity against high-priority, antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . These bacteria are members of the notorious ESKAPE and SPEAKS pathogen groups, responsible for millions of deaths globally, underscoring the critical need for new therapeutic options . Scientific investigations into related pyrazole derivatives indicate that their primary mechanism of action involves the inhibition of bacterial fatty acid biosynthesis (FAB), as confirmed by CRISPRi studies . This mechanism is crucial for bacterial cell membrane integrity, making it a valuable target for novel antibiotic discovery. Furthermore, potent compounds in this class have demonstrated exceptional bactericidal effects not only on planktonic cells but also in the challenging context of bacterial biofilms, capable of both inhibiting biofilm formation and eradicating pre-formed biofilms . The promising in vivo efficacy of lead compounds in this class, demonstrated in models such as the rescue of C. elegans from bacterial infection, highlights their translational potential . Researchers can utilize this high-purity intermediate to explore structure-activity relationships (SAR), particularly how lipophilic substituents on the aniline moiety enhance antibacterial potency, and to develop new chemical entities to combat multidrug-resistant bacterial infections .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVVSARAJARMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342898
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387344-96-9
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 387344-96-9
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Preparation Methods

Radical Bromination Protocol

Reagents :

  • p-Toluic acid (1.46 moles)

  • N-Bromosuccinimide (1.46 moles, equimolar)

  • Dibenzoyl peroxide (0.0117 moles, catalytic)

  • Chloroform (solvent)

Procedure :

  • p-Toluic acid is suspended in chloroform, followed by the sequential addition of NBS and dibenzoyl peroxide.

  • The reaction mixture is refluxed for 20 hours to ensure complete bromination of the methyl group.

  • Post-reaction, the mixture is cooled, filtered, and washed with chloroform and water to remove unreacted reagents.

  • The crude product is dried and further purified via recrystallization in ethyl acetate, yielding 4-bromomethyl benzoic acid with 97.5% purity (HPLC) and a 63% isolated yield.

Key Considerations :

  • Stoichiometry : Equimolar ratios of p-toluic acid and NBS prevent over-bromination.

  • Catalyst : Dibenzoyl peroxide initiates radical chain propagation, enhancing reaction efficiency.

  • Purification : Ethyl acetate recrystallization reduces impurities such as unreacted starting material and succinimide byproducts.

Coupling of 4-Bromomethyl Benzoic Acid with 4-Bromo-1H-pyrazole

The final step involves nucleophilic substitution between 4-bromomethyl benzoic acid and 4-bromo-1H-pyrazole to form the methylene bridge.

Reaction Conditions and Optimization

Reagents :

  • 4-Bromomethyl benzoic acid (0.116 moles)

  • 4-Bromo-1H-pyrazole (0.232 moles, 2 equiv)

  • Potassium carbonate (0.232 moles, 2 equiv)

  • n-Butanol (solvent)

Procedure :

  • 4-Bromomethyl benzoic acid and potassium carbonate are suspended in n-butanol.

  • A solution of 4-bromo-1H-pyrazole in n-butanol is added dropwise over 1 hour at room temperature.

  • The reaction is stirred for 12 hours to ensure complete substitution.

  • Water is added to partition the mixture, separating the aqueous layer containing unreacted salts.

  • The organic layer is acidified with hydrochloric acid to precipitate the product, which is filtered and washed with n-butanol.

Yield and Purity :

  • Isolated yields range from 60–70% with HPLC purity >99%.

  • Critical impurities include residual potassium salts (<0.5% sulphated ash) and trace quaternary ammonium byproducts (<0.2%).

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the deprotonated nitrogen of 4-bromo-1H-pyrazole attacks the electrophilic methylene carbon of 4-bromomethyl benzoic acid. Potassium carbonate acts as both a base and a phase-transfer catalyst, enhancing nucleophilicity and reaction homogeneity.

Alternative Synthetic Routes

Direct Bromination of Pre-coupled Intermediates

Brominating a pre-formed pyrazole-benzoic acid conjugate risks over-bromination or decomposition. Selective bromination at the pyrazole’s 4-position remains challenging, making this approach impractical.

Industrial-Scale Production Considerations

Solvent Selection

  • n-Butanol is preferred for its ability to dissolve both polar and non-polar reactants, facilitating high conversion rates.

  • Substitutes like DMF or THF are avoided due to higher toxicity and difficulty in recycling.

Waste Management

  • Aqueous washes recover excess potassium carbonate and hydrochloric acid, which can be neutralized and disposed of safely.

  • Organic solvents like n-butanol are distilled and reused to minimize environmental impact.

Analytical Characterization

HPLC Analysis

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

  • Retention Time : 8.2 minutes for the target compound, 6.9 minutes for impurity-III.

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.02 (d, 2H, benzoic acid), 7.45 (s, 1H, pyrazole), 5.32 (s, 2H, CH2), 13.1 (s, 1H, COOH).

  • MS (ESI) : m/z 281.10 [M+H]+ (calculated for C11H9BrN2O2).

Challenges and Mitigation Strategies

Impurity Control

  • Quaternary Salt Formation : Excess 4-bromo-1H-pyrazole or prolonged reaction times promote dimerization. Strict stoichiometry and real-time HPLC monitoring mitigate this.

  • Inorganic Residues : Repeated aqueous washes reduce sulphated ash content to <0.5%.

Scalability

  • Semi-batch addition of 4-bromo-1H-pyrazole prevents exothermic side reactions.

  • Temperature control (<30°C) ensures consistent product quality during scale-up .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Coupling Reactions: The products are typically more complex aromatic compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid has garnered attention for its potential therapeutic applications:

  • Antibacterial Activity: Research indicates that pyrazole derivatives exhibit significant antibacterial properties. Compounds similar to this compound have been shown to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Mechanism of Action: The compound may act as an inhibitor of critical bacterial enzymes involved in fatty acid biosynthesis, which is vital for bacterial survival .

Agricultural Chemistry

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as:

  • Herbicides and Fungicides: Pyrazole derivatives are known for their efficacy in controlling pests and diseases in crops, contributing to enhanced agricultural productivity .

Material Science

In material science, this compound can serve as:

  • Building Blocks for Polymers: The compound can be utilized in synthesizing advanced materials with specific properties, such as thermal stability and mechanical strength.

Antibacterial Efficacy

A study demonstrated that derivatives of pyrazole, including compounds structurally related to this compound, exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various Gram-positive bacteria . This highlights the compound's potential as a lead structure for antibiotic development.

Synthesis Innovations

Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound. Techniques such as continuous flow chemistry have been explored to optimize reaction conditions and minimize by-products .

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is not well-documented. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The bromo group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs, highlighting substituent differences and their implications:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference(s)
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid C₁₁H₉BrN₂O₂ - 4-Bromo-pyrazole
- Para-benzoic acid
281.11 Base compound; antimicrobial precursor
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)benzoic acid C₁₂H₁₁BrN₂O₂ - 3,5-Dimethylpyrazole
- Para-benzoic acid
295.13 Increased steric hindrance
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid C₁₁H₉BrN₂O₂ - Meta-benzoic acid 281.11 Altered geometry for receptor binding
4-{4-[3-Bromo-4-(carboxymethoxy)benzylidene]pyrazol-1-yl}benzoic acid C₂₁H₁₇BrN₂O₇ - Benzylidene-carboxymethoxy group
- Extended conjugation
489.27 Enhanced π-π interactions
4-[4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₁H₇BrF₃N₂O₂ - 5-Trifluoromethylpyrazole 327.09 Improved metabolic stability
4-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)benzoic acid C₁₁H₈BrN₃O₄ - 3-Nitro-pyrazole 326.10 Electron-withdrawing effects
4-(4-Bromo-pyrazol-1-ylmethyl)benzenesulfonamide (Analog from ) C₁₀H₁₀BrN₃O₂S - Benzenesulfonamide (replaces benzoic acid) 324.18 Higher polarity, solubility
Electronic and Steric Effects
  • Trifluoromethyl groups (e.g., in ) impart lipophilicity (logP ↑) while stabilizing the pyrazole ring against metabolic degradation.
Solubility and Polarity
  • Replacement of benzoic acid with benzenesulfonamide () increases polarity due to the sulfonamide group (pKa ~10), improving aqueous solubility compared to carboxylic acid derivatives (pKa ~4.5) .

Challenges and Discontinuations

  • Commercial Availability: Derivatives like 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile are discontinued due to synthesis complexity or stability issues .

Biological Activity

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a benzoic acid moiety , contributing to its unique reactivity and biological properties. The molecular formula is C11H10BrN2O2C_{11}H_{10}BrN_2O_2 with a molecular weight of approximately 292.15 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties . For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that 4-bromo derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against these pathogens .

CompoundMIC (µg/mL)Target Bacteria
4-Bromo-1H-pyrazole1S. aureus
4-Bromo derivative2E. coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that compounds containing the pyrazole structure could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating significant cytotoxicity against cancer cells while sparing non-cancerous cells .

The biological effects of this compound are attributed to its interaction with multiple biochemical pathways:

  • Inhibition of Microtubule Assembly : Some derivatives have been shown to destabilize microtubules, which is crucial for cell division, thereby exerting an anticancer effect .
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, suggesting potential benefits in oxidative stress-related conditions.

Pharmacokinetics

Studies on similar pyrazole derivatives indicate favorable pharmacokinetic profiles, including good solubility and permeability, which are essential for drug development. These properties enhance their potential as therapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. Results showed that the bromo-substituted compounds had superior activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of pyrazole derivatives on MDA-MB-231 cells. Compounds were found to induce apoptosis, confirmed by enhanced caspase activity and morphological changes at concentrations as low as 1 µM .

Q & A

Q. What are the common synthetic routes for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-1H-pyrazole derivatives with a benzoic acid scaffold bearing a methylene bridge. For example, alkylation of 4-bromopyrazole with chloromethyl benzoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction optimization often requires temperature control (60–80°C) and inert atmospheres to minimize side reactions .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution, and data collection is performed using synchrotron or laboratory X-ray sources. Refinement programs like SHELXL ( ) are used to resolve bond lengths, angles, and torsional parameters. For example, SHELXL’s robust algorithms handle twinning and high-displacement parameters, critical for pyrazole-based heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the pyrazole ring?

Substituent introduction requires careful control of regioselectivity. Electrophilic aromatic substitution (EAS) at the pyrazole ring is influenced by directing groups and catalysts. For brominated derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can introduce functional groups. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients (0°C to reflux) are critical for yield optimization .

Q. How should researchers address discrepancies in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors may arise from disorder or partial solvent inclusion. Using SHELXL’s TWIN and BASF commands helps model twinned crystals, while PART and FREE instructions resolve partial occupancy. Validation tools like PLATON or CheckCIF ensure adherence to IUCr standards .

Q. What experimental design considerations are critical for antimicrobial studies of this compound?

Antimicrobial assays require standardized protocols (e.g., CLSI guidelines). Minimum inhibitory concentration (MIC) tests are performed using serial dilutions in Mueller-Hinton broth. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are essential. Data contradictions (e.g., variable activity against Gram± bacteria) may arise from membrane permeability differences, necessitating logP calculations and membrane interaction simulations .

Q. What strategies improve regioselective functionalization of the benzoic acid moiety?

Protecting group chemistry (e.g., esterification of the carboxylic acid) prevents unwanted side reactions. Directed ortho-metalation (DoM) using LiTMP or Grignard reagents enables selective substitution. Computational tools (e.g., DFT) predict reactive sites by analyzing electrostatic potential maps .

Q. How do substituents on the pyrazole ring influence biological activity?

Electron-withdrawing groups (e.g., Br) enhance metabolic stability and target binding via halogen bonding. Structure-activity relationship (SAR) studies comparing 4-bromo vs. 4-chloro derivatives reveal differences in antimicrobial potency. Bioisosteric replacement (e.g., CF₃ for Br) can optimize pharmacokinetic profiles .

Q. How can low yields in coupling reactions involving this compound be mitigated?

Low yields often stem from steric hindrance or catalyst deactivation. Using bulky ligands (e.g., XPhos) in Pd-catalyzed reactions improves turnover. Microwave-assisted synthesis reduces reaction times (10–30 min vs. 24 hr) and enhances efficiency. Monitoring by LC-MS or TLC ensures reaction completion .

Q. What stability challenges arise under varying pH and temperature conditions?

The carboxylic acid group is prone to decarboxylation at high temperatures (>100°C) or acidic pH. Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) guide formulation strategies. Lyophilization improves long-term storage for biological assays .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., bacterial enzymes). QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate structural features with observed activity .

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